(2-Methanesulfonyl-6-methoxyphenyl)hydrazine hydrochloride
Description
(2-Methanesulfonyl-6-methoxyphenyl)hydrazine hydrochloride (CAS: 1803598-65-3) is a substituted phenylhydrazine derivative characterized by a methanesulfonyl (-SO₂CH₃) group at the 2-position and a methoxy (-OCH₃) group at the 6-position of the aromatic ring. This compound is primarily utilized in synthetic organic chemistry for constructing heterocyclic frameworks, such as pyrazolines, pyrazoles, and pyrimidines, which are pivotal in pharmaceutical and materials research .
Properties
IUPAC Name |
(2-methoxy-6-methylsulfonylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S.ClH/c1-13-6-4-3-5-7(8(6)10-9)14(2,11)12;/h3-5,10H,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWPQFQJSIUMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)C)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methanesulfonyl-6-methoxyphenyl)hydrazine hydrochloride typically involves the reaction of 2-methoxy-6-methylsulfonylphenyl hydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
- Dissolving 2-methoxy-6-methylsulfonylphenyl hydrazine in a suitable solvent.
- Adding hydrochloric acid to the solution.
- Stirring the mixture at a specific temperature and for a defined period.
- Isolating the product by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methanesulfonyl-6-methoxyphenyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
(2-Methanesulfonyl-6-methoxyphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methanesulfonyl-6-methoxyphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular processes. The methanesulfonyl and methoxy groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern and Reactivity
The compound’s unique reactivity arises from its electron-withdrawing methanesulfonyl and electron-donating methoxy groups. Key comparisons include:
a) 4-Methoxyphenylhydrazine Hydrochloride (CAS: 19501-58-7)
- Substituents : Single methoxy group at the 4-position.
- Reactivity : The absence of a sulfonyl group reduces electrophilicity, limiting its utility in reactions requiring strong electron-deficient aromatic systems. Commonly used in pharmaceutical intermediates .
- Applications : Precursor for antidiabetic and antimicrobial agents .
b) (2-Thienylmethyl)hydrazine Hydrochloride (THC)
- Substituents : Thienylmethyl group (heteroaromatic).
- Reactivity : The sulfur-containing thiophene ring enhances π-conjugation, making THC effective in redox reactions. Demonstrated 23.0% efficiency in perovskite solar cells as a reducing agent .
- Applications : Energy materials, redox-active precursors .
c) (2-Chloro-6-fluorophenyl)hydrazine Hydrochloride (CAS: 529512-79-6)
Physicochemical Properties
| Compound | Molecular Weight | Solubility | Key Functional Groups |
|---|---|---|---|
| (2-Methanesulfonyl-6-methoxyphenyl)hydrazine HCl | ~290.7 g/mol | Polar solvents (DMF, DMSO) | -SO₂CH₃, -OCH₃ |
| 4-Methoxyphenylhydrazine HCl | ~174.6 g/mol | Ethanol, Water | -OCH₃ |
| (2-Thienylmethyl)hydrazine HCl | ~192.7 g/mol | THF, Acetonitrile | Thiophene-CH₂- |
- Key Insight : The sulfonyl group in the target compound increases polarity and molecular weight compared to simpler methoxy or halogenated analogs, influencing crystallization and stability .
Biological Activity
(2-Methanesulfonyl-6-methoxyphenyl)hydrazine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by the presence of a methanesulfonyl group and a methoxy-substituted phenyl ring. Its synthesis typically involves hydrazine derivatives, with methods focusing on efficiency and yield. For instance, one study highlights the use of chitosan hydrochloride as a catalyst for synthesizing related hydrazones with notable antimycobacterial activity .
The biological activity of this compound can be attributed to several mechanisms:
- Antimycobacterial Activity : Similar compounds have shown promising results against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for related hydrazones ranged from 3.12 to 6.25 μg/mL, indicating strong antimycobacterial properties .
- Molecular Interactions : Molecular docking studies suggest that this compound can interact effectively with key enzymes involved in bacterial metabolism, potentially inhibiting their function. For example, one derivative showed a Glide docking score of –8.803 kcal/mol against M. tuberculosis pantothenate synthetase, suggesting high binding affinity .
Biological Activity Overview
Case Studies and Research Findings
-
Antimycobacterial Evaluation :
A recent study synthesized a series of hydrazones using this compound as a precursor. The synthesized compounds were evaluated for their antimycobacterial activity against M. tuberculosis strains, demonstrating significant efficacy compared to standard treatments . -
Cytotoxicity in Cancer Models :
Another investigation assessed the cytotoxic effects of related hydrazone derivatives on human cancer cell lines such as HCT-116 and MCF-7. The most active compound exhibited IC50 values significantly lower than that of doxorubicin, indicating potential as an anticancer agent . -
Molecular Dynamics Simulations :
Molecular dynamics simulations have been employed to study the stability and interactions of these compounds with target proteins. Results indicated favorable binding interactions and stability over time, reinforcing their potential as drug candidates in treating resistant infections and cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
